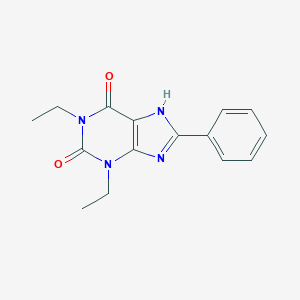

1,3-Diethyl-8-phenylxanthine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-diethyl-8-phenyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSWNSHUTPWCNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877797 |

Source

|

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75922-48-4 |

Source

|

| Record name | 1,3-Diethyl-8-phenylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide on the Mechanism of Action of 1,3-Diethyl-8-phenylxanthine (DPX)

This guide provides a comprehensive technical overview of the mechanism of action of 1,3-Diethyl-8-phenylxanthine (DPX), a significant pharmacological tool in the study of purinergic signaling. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, downstream signaling cascades, and the functional consequences of DPX activity, supported by detailed experimental protocols and data visualizations.

Introduction: The Xanthine Scaffold and the Rise of DPX

The xanthine family of compounds, which includes naturally occurring alkaloids like caffeine and theophylline, has long been recognized for its diverse pharmacological effects, primarily as stimulants.[1][2] These effects are largely mediated through their interaction with adenosine receptors, a class of G-protein coupled receptors (GPCRs) that play crucial roles in a vast array of physiological processes.[3][4] Early modifications to the basic xanthine structure aimed to enhance affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂₋, and A₃).[1][5]

A key breakthrough in this endeavor was the introduction of a phenyl group at the 8-position of the xanthine core, which was found to increase affinity for the A₁ adenosine receptor by at least an order of magnitude.[1] The synthesis and detailed study of 1,3-Diethyl-8-phenylxanthine (DPX) marked a significant advancement, displaying a Kᵢ value of 44 nM at the rat A₁ adenosine receptor and demonstrating initial subtype selectivity.[1] This made DPX a valuable tool for probing the function of A₁ receptors and spurred the development of even more potent and selective adenosine receptor antagonists.[6]

Primary Molecular Target: High-Affinity Antagonism of the A₁ Adenosine Receptor

The principal mechanism of action of DPX is its competitive antagonism of the A₁ adenosine receptor.[1][7] Adenosine, the endogenous ligand, is a ubiquitous neuromodulator that, upon binding to A₁ receptors, initiates a signaling cascade that is generally inhibitory to neuronal activity.[4][8]

Binding Characteristics:

DPX binds to the A₁ receptor with high affinity, displacing the endogenous agonist, adenosine. This interaction has been extensively characterized using radioligand binding assays, a cornerstone technique in receptor pharmacology.[1][6] These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (such as [³H]DPX or a high-affinity agonist like [³H]CHA) and measuring the displacement of the radioligand by increasing concentrations of the unlabeled compound (in this case, DPX).[6]

The affinity of a compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. As mentioned, DPX exhibits a Kᵢ value of approximately 44 nM for the rat A₁ adenosine receptor.[1]

Table 1: Comparative Binding Affinities of Xanthine Derivatives at Adenosine Receptors

| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | Reference |

| 1,3-Diethyl-8-phenylxanthine (DPX) | 44 (rat) | Data not consistently reported, but generally lower affinity than for A₁ | [1] |

| Theophylline | ~10,000 | ~10,000 | [6] |

| Caffeine | >10,000 | >10,000 | [9] |

| 8-Phenyltheophylline | Potent | Potent | [9][10] |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Highly Potent & Selective | Lower Affinity | [9] |

Note: Kᵢ values can vary depending on the species and tissue preparation used in the assay.

Downstream Signaling Consequences of A₁ Receptor Antagonism

The A₁ adenosine receptor is primarily coupled to the Gᵢ family of heterotrimeric G-proteins.[11][12] Activation of the A₁ receptor by adenosine leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[12] This results in a decrease in intracellular cAMP levels.

By blocking the binding of adenosine to the A₁ receptor, DPX prevents this inhibitory signal. Consequently, the basal activity of adenylyl cyclase is disinhibited, leading to a relative increase in intracellular cAMP levels or, more accurately, a prevention of the adenosine-induced decrease in cAMP.[12] This modulation of the cAMP second messenger system is a critical component of DPX's mechanism of action.

Caption: Workflow for Radioligand Binding Assay.

Functional Consequences and In Vivo Effects

The antagonism of A₁ adenosine receptors by DPX leads to a variety of physiological effects, primarily due to the disinhibition of neuronal activity and other cellular processes.

-

Central Nervous System: In the brain, where A₁ receptors are abundant, their blockade by DPX can lead to increased neuronal excitability and neurotransmitter release. [8][13]This is because presynaptic A₁ receptors normally inhibit the release of various neurotransmitters, including glutamate. [13]The antagonist action of DPX can therefore enhance the release of these excitatory neurotransmitters. This mechanism underlies the stimulant effects observed with xanthine derivatives.

-

Renal System: DPX has been shown to increase urine volume, glomerular filtration rate, and the fractional excretion of sodium, potassium, calcium, and phosphate. [9]This diuretic and natriuretic effect is consistent with the known role of A₁ receptors in the kidney, where they mediate vasoconstriction of the afferent arteriole and enhance sodium reabsorption in the proximal tubule.

-

Cardiovascular System: While less pronounced than its CNS and renal effects, DPX can influence cardiovascular function. A₁ receptors in the heart mediate negative chronotropic (heart rate), dromotropic (conduction velocity), and inotropic (contractility) effects. Antagonism of these receptors would be expected to have opposing effects.

Secondary Mechanisms and Selectivity Considerations

While DPX is primarily an A₁ adenosine receptor antagonist, it is important to consider its potential for off-target effects, a common characteristic of many xanthine derivatives.

-

Phosphodiesterase (PDE) Inhibition: Some xanthines, like theophylline, are also known to inhibit phosphodiesterases, the enzymes that break down cAMP. [1]This action would also lead to an increase in intracellular cAMP, potentially confounding the interpretation of results. However, 8-phenyl substituted xanthines generally show reduced activity as PDE inhibitors compared to their non-substituted counterparts. [10]More selective A₁ antagonists like 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) have been shown to be more potent inhibitors of PDE IV activity than previously thought, with IC₅₀ values in the 10 µM range. [9]

-

Receptor Subtype Selectivity: DPX exhibits a degree of selectivity for the A₁ receptor over other adenosine receptor subtypes. However, at higher concentrations, it may also interact with A₂ₐ and other receptors. For experiments requiring high subtype specificity, more recently developed and highly selective antagonists are often preferred.

Conclusion

1,3-Diethyl-8-phenylxanthine (DPX) is a potent and relatively selective competitive antagonist of the A₁ adenosine receptor. Its primary mechanism of action involves blocking the binding of endogenous adenosine to this Gᵢ-coupled receptor, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. This leads to a disinhibition of cellular activity, most notably in the central nervous and renal systems. While DPX has been a valuable pharmacological tool, an understanding of its potential for off-target effects, such as PDE inhibition and interactions with other adenosine receptor subtypes, is crucial for the accurate interpretation of experimental data. The continued development of more selective and potent antagonists builds upon the foundational understanding gained from pioneering molecules like DPX.

References

- Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in brain research, 73, 19-29.

- Fredholm, B. B., Bättig, K., Holmén, J., Nehlig, A., & Zvartau, E. E. (1999). Actions of caffeine in the brain with special reference to factors that contribute to its widespread use. Pharmacological reviews, 51(1), 83-133.

- Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences, 77(9), 5547-5551.

- Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Biochemical pharmacology, 45(4), 847-851.

- Jarvis, M. F., Williams, M., Do, U. H., & Sills, M. A. (1991). Characterization of the binding of a novel nonxanthine adenosine antagonist radioligand, [3H]CGS 15943, to multiple affinity states of the adenosine A1 receptor in the rat cortex. Molecular pharmacology, 39(1), 49-55.

- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264.

- Ribeiro, J. A., Sebastião, A. M., & de Mendonça, A. (2002). Adenosine and related nucleotides: general and special actions. Handbook of experimental pharmacology, (151), 1-26.

- Cunha, R. A. (2001). Adenosine as a neuromodulator and as a homeostatic regulator in the nervous system: different roles, different sources and different receptors.

- Linden, J. (2001). Molecular approach to adenosine receptors: receptor-mediated mechanisms of tissue protection. Annual review of pharmacology and toxicology, 41(1), 775-787.

- Williams, M., Jarvis, M. F., Sills, M. A., Ferkany, J. W., & Braunwalder, A. (1987). Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue. Biochemical pharmacology, 36(22), 4024-4027.

- Scotini, E., Carpenedo, F., & Fassina, G. (1983). New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities.

- Latini, S., Ponzoni, M., & Pedata, F. (1998). Sensitivity to selective adenosine A1 and A2A receptor antagonists of the release of glutamate induced by ischemia in rat cerebrocortical slices. British journal of pharmacology, 123(5), 931-939.

- Boison, D. (2008). The adenosine kinase hypothesis of epileptogenesis. Progress in neurobiology, 84(3), 249-262.

- Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets—what are the challenges?. Nature reviews Drug discovery, 12(4), 265-286.

- Gomes, C., Ferreira, R., George, J., & Cunha, R. A. (2021).

- Salmaso, N., & El Yacoubi, M. (2017). DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests. Neuropharmacology, 117, 108-117.

- Jacobson, K. A., Park, K. S., Jiang, J. L., Kim, Y. C., Olah, M. E., Stiles, G. L., & Ji, X. D. (1997). Functionalized congeners of 1, 3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. Journal of medicinal chemistry, 40(13), 2113-2121.

- Katrukha, I. A. (2013). Antibody-based immunoassay with lanthanide-labeled nanoparticles as an alternative to radioimmunoassay. Analytical and bioanalytical chemistry, 405(18), 5893-5901.

-

PubChem. (n.d.). 1,3-Diethyl-8-phenylxanthine. Retrieved from [Link]

- Coulson, R., & Scheinman, S. J. (1989). Xanthine effects on renal proximal tubular function and cyclic AMP metabolism. The Journal of pharmacology and experimental therapeutics, 251(2), 629-635.

-

National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Retrieved from [Link]

- van der Walt, M., & Terre'Blanche, G. (2018). 8-(3-phenylpropyl)-1,3,7-triethylxanthine is a synthetic caffeine substitute with stronger metabolic modulator activity. Toxicology in Vitro, 53, 114-120.

- Daly, J. W., Padgett, W., & Shamim, M. T. (1988). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Pharmacology, 36(4), 247-261.

Sources

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. scbt.com [scbt.com]

- 8. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WikiGenes - DEPX - 1,3-diethyl-8-phenyl-7H-purine-2,6-dione [wikigenes.org]

- 10. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Sensitivity to selective adenosine A1 and A2A receptor antagonists of the release of glutamate induced by ischemia in rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Diethyl-8-phenylxanthine as an A₁ Adenosine Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Diethyl-8-phenylxanthine (DPX), a classical xanthine derivative utilized in pharmacological research as an adenosine receptor antagonist. This document delves into the core mechanism of action of DPX, focusing on its interaction with the A₁ adenosine receptor. It explores the underlying signaling pathways, provides detailed experimental protocols for characterization, and discusses the compound's significance as a pharmacological tool. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and applicable understanding for researchers in pharmacology and drug development.

Introduction: The A₁ Adenosine Receptor as a Therapeutic Target

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] The A₁ adenosine receptor (A₁AR) is of particular interest due to its widespread distribution and significant modulatory role in various physiological systems.

Distribution and Function:

A₁ receptors are abundantly expressed throughout the body, with high concentrations in the central nervous system (CNS) (hippocampus, cortex, cerebellum), heart, adipose tissue, and kidneys.[2][3] Functionally, the A₁AR is predominantly inhibitory.[4] Its activation by adenosine leads to a cascade of intracellular events that generally dampen cellular activity.

-

In the CNS: A₁AR activation presynaptically inhibits the release of excitatory neurotransmitters, such as glutamate, and postsynaptically causes hyperpolarization of neurons, leading to sedative, anxiolytic, and anticonvulsant effects.[3][5]

-

In the Cardiovascular System: Activation of A₁ARs in the heart has negative chronotropic (decreased heart rate), dromotropic (slowed atrioventricular conduction), and inotropic (reduced contractility) effects.[4]

-

In Adipose Tissue: A₁AR stimulation inhibits lipolysis.

Given these profound physiological roles, antagonism of the A₁AR presents a compelling strategy for therapeutic intervention in a variety of pathological conditions, including cardiovascular and neurological disorders. Xanthine derivatives, such as caffeine and theophylline, are the classical non-selective antagonists of adenosine receptors. 1,3-Diethyl-8-phenylxanthine (DPX) is a member of this family, developed as a more potent pharmacological tool.

1,3-Diethyl-8-phenylxanthine (DPX): A Pharmacological Profile

DPX is a synthetic xanthine derivative that has been instrumental in the characterization of adenosine receptors. Its structure, featuring ethyl groups at the 1 and 3 positions and a phenyl group at the 8 position of the xanthine core, confers a distinct pharmacological profile.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 1,3-Diethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione | N/A |

| CAS Number | 75922-48-4 | |

| Molecular Formula | C₁₅H₁₆N₄O₂ | |

| Molecular Weight | 284.33 g/mol | |

| Appearance | White to off-white solid/crystalline powder | |

| Solubility | Very slightly soluble in water; soluble in organic solvents. |

Mechanism of Action: Competitive Antagonism

DPX exerts its effects by acting as a competitive antagonist at adenosine receptors. This means it binds reversibly to the same site as the endogenous agonist, adenosine, but does not activate the receptor. By occupying the receptor, it blocks adenosine from binding and initiating the downstream signaling cascade. The antagonism by xanthine derivatives like DPX can be overcome by increasing the concentration of the agonist.

Receptor Binding Affinity and Selectivity

The utility of a pharmacological tool is largely defined by its affinity (how tightly it binds) and selectivity (its preference for one receptor subtype over others). The selectivity of DPX can be species- and tissue-dependent, a critical consideration in experimental design.

Early studies identified DPX as a potent antagonist. It displayed a Kᵢ value of 44 nM at the rat A₁ adenosine receptor and was noted for its emerging selectivity for this subtype. However, in studies using human platelets, 1,3-Diethyl-8-phenylxanthine was found to be a potent A₂ receptor antagonist, with a Kᵢ of 0.2 µM.

This highlights the nuanced selectivity profile of DPX. While it shows a preference for A₁ receptors in some species (e.g., rat), it can also potently antagonize A₂ₐ receptors in others (e.g., human platelets). This underscores the importance of using species-specific recombinant receptors for precise selectivity determination.

Table of Binding Affinities (Kᵢ values):

| Receptor Subtype | Species | Kᵢ Value | Reference |

| A₁ | Rat (Brain) | 44 nM | |

| A₂ | Human (Platelets) | 200 nM | |

| A₂ₐ | Rat | - | - |

| A₂ₑ | Human | - | - |

| A₃ | Human | - | - |

A₁ Adenosine Receptor Signaling Pathways

Understanding the signaling pathways modulated by the A₁AR is fundamental to interpreting the effects of its antagonism by DPX. The A₁AR primarily couples to the Gᵢ/Gₒ family of heterotrimeric G proteins.[5] Upon activation by an agonist, the G protein dissociates into its Gαᵢ/ₒ and Gβγ subunits, which then modulate various downstream effectors. Antagonism by DPX prevents these events from occurring.

Canonical Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized pathway for A₁AR is the inhibition of adenylyl cyclase (AC).[3]

-

The activated Gαᵢ subunit directly binds to and inhibits AC.

-

This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA).

-

The diminished PKA activity alters the phosphorylation state and activity of numerous downstream targets, including ion channels and transcription factors.

Caption: Canonical A₁AR signaling pathway inhibited by DPX.

Non-Canonical Pathways: PLC Activation and Ion Channel Modulation

Beyond AC inhibition, A₁AR signaling involves other crucial pathways:

-

Phospholipase C (PLC) Activation: The Gβγ subunits released upon A₁AR activation can stimulate PLC.[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG, along with Ca²⁺, activates Protein Kinase C (PKC), influencing a wide range of cellular processes.[5]

-

Ion Channel Modulation:

-

Potassium Channels: The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K⁺ efflux and membrane hyperpolarization, which reduces neuronal excitability.

-

Calcium Channels: A₁AR activation, via Gβγ, can inhibit N-, P-, and Q-type voltage-gated calcium channels, which is a primary mechanism for reducing neurotransmitter release from presynaptic terminals.

-

Caption: Non-canonical A₁AR signaling pathways.

Experimental Protocols for Characterizing DPX

The following protocols provide a framework for the in vitro characterization of DPX and other A₁AR antagonists. These are self-validating systems when appropriate controls are included.

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This assay quantifies the affinity of a test compound (e.g., DPX) for the A₁ receptor by measuring its ability to compete with a radiolabeled ligand for binding. A common radioligand for A₁AR is [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity and selective A₁ antagonist.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human A₁ adenosine receptor (e.g., CHO-hA₁R or HEK-hA₁R cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, cell membranes (e.g., 20-40 µg protein), and the radioligand (e.g., [³H]DPCPX at a concentration near its Kₔ).

-

Non-specific Binding (NSB) Wells: Add assay buffer, cell membranes, radioligand, and a high concentration of a non-labeled, potent A₁AR ligand (e.g., 10 µM DPCPX) to saturate the receptors.

-

Competition Wells: Add assay buffer, cell membranes, radioligand, and varying concentrations of the test compound (DPX).

-

-

Incubation:

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 25°C).

-

-

Separation and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of DPX: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding as a function of the log concentration of DPX.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of DPX that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ (inhibition constant), which represents the affinity of DPX for the receptor, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

cAMP Functional Assay: Determining Antagonist Potency (IC₅₀)

This assay measures the functional consequence of A₁AR antagonism. Since A₁AR activation inhibits adenylyl cyclase, an antagonist will block this inhibition. The assay measures the ability of DPX to reverse the agonist-induced suppression of cAMP production.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate cells expressing the A₁AR (e.g., CHO-hA₁R) in a suitable multi-well plate and allow them to adhere.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with varying concentrations of the antagonist (DPX) for a defined period (e.g., 15-30 minutes). This allows the antagonist to reach equilibrium with the receptors.

-

Add a cAMP-stimulating agent, typically forskolin, to all wells. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP levels.

-

Immediately add a selective A₁R agonist (e.g., N⁶-Cyclopentyladenosine, CPA) at a concentration that produces a submaximal response (e.g., EC₈₀). The agonist will inhibit the forskolin-stimulated cAMP production in wells without the antagonist.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of DPX.

-

The data will show that as the concentration of DPX increases, it reverses the agonist's inhibitory effect, and cAMP levels rise back towards the level seen with forskolin alone.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of DPX that causes a 50% reversal of the agonist's effect.

-

Applications in Research and Drug Development

As a well-characterized A₁AR antagonist, DPX serves as a valuable pharmacological tool.

-

Probing A₁AR Function: DPX can be used in both in vitro and in vivo models to block A₁ARs and elucidate their role in specific physiological or pathophysiological processes. For example, its administration in animal models can help determine the involvement of A₁ARs in cardiac function, neuronal excitability, and metabolic regulation.

-

Receptor Characterization: Radiolabeled DPX ([³H]DPX) was one of the first antagonist radioligands used to label and quantify A₁ receptors in brain membranes, contributing significantly to the early understanding of receptor distribution.

-

Validation of Novel Compounds: DPX can be used as a reference compound in screening assays to validate the A₁AR antagonist activity of newly synthesized molecules.

Conclusion and Future Perspectives

1,3-Diethyl-8-phenylxanthine remains a relevant and important tool in the study of adenosine pharmacology. Its moderately high affinity and understood (though complex) selectivity profile make it a useful antagonist for probing A₁ receptor function. While newer, more selective A₁AR antagonists have been developed for clinical applications, the foundational knowledge gained from studying classical xanthines like DPX has been indispensable. Future research may continue to utilize DPX in comparative studies and as a benchmark for the development of next-generation A₁AR-targeted therapeutics with improved selectivity and pharmacokinetic properties.

References

-

Adenosine A1 receptor - Wikipedia. (URL: [Link])

-

Adenosine receptor - Wikipedia. (URL: [Link])

-

Yang, D., & Yang, H. (2009). Physiological roles of A1 and A2A adenosine receptors in regulating heart rate, body temperature, and locomotion as revealed using knockout mice and caffeine. American Journal of Physiology-Heart and Circulatory Physiology, 296(4), H1141-H1149. (URL: [Link])

-

Boison, D. (2016). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences, 17(7), 1033. (URL: [Link])

-

Yang, D., & Yang, H. (2009). Physiological roles of A1 and A2A adenosine receptors in regulating heart rate, body temperature, and locomotion as revealed using knockout mice and caffeine. American Journal of Physiology-Heart and Circulatory Physiology, 296(4), H1141-H1149. (URL: [Link])

-

Teng, B., et al. (2004). Role of A1 adenosine receptors in regulation of vascular tone. American Journal of Physiology-Heart and Circulatory Physiology, 287(3), H1133-H1139. (URL: [Link])

-

Javaid, A., et al. (2024). Therapeutic potency of A1 adenosine receptor antagonists in the treatment of cardiovascular diseases, current status and perspectives. Molecular Biology Reports, 51(1), 358. (URL: [Link])

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. (URL: [Link])

-

Javaid, A., et al. (2024). Therapeutic potency of A1 adenosine receptor antagonists in the treatment of cardiovascular diseases, current status and perspectives. Molecular Biology Reports, 51(1), 358. (URL: [Link])

-

Harmse, R., et al. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 26(24), 5952–5958. (URL: [Link])

-

Shryock, J. C., & Belardinelli, L. (2003). Pharmacology and therapeutic applications of A1 adenosine receptor ligands. Current topics in medicinal chemistry, 3(4), 429–443. (URL: [Link])

-

Fredholm, B. B., et al. (1987). Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo. Journal of cardiovascular pharmacology, 9(4), 396–400. (URL: [Link])

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. (URL: [Link])

-

Cronstein, B. N., & Sitkovsky, M. (2017). Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases. Nature Reviews Rheumatology, 13(1), 41–51. (URL: [Link])

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. (URL: [Link])

-

Ukena, D., et al. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 332(3), 223–230. (URL: [Link])

-

Massaguer, A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical biochemistry, 490, 43–51. (URL: [Link])

-

Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. (URL: [Link])

-

Jacobson, K. A., et al. (2000). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of medicinal chemistry, 43(6), 1165–1172. (URL: [Link])

-

Ukena, D., et al. (1987). FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS. FEBS letters, 215(2), 203–208. (URL: [Link])

-

Jacobson, K. A., et al. (1986). Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents. Journal of medicinal chemistry, 29(8), 1520–1524. (URL: [Link])

-

Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences of the United States of America, 77(9), 5547–5551. (URL: [Link])

-

Harmse, R., et al. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 26(24), 5952–5958. (URL: [Link])

-

Vlachodimou, E., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical pharmacology, 200, 115027. (URL: [Link])

-

Wikipedia. (n.d.). 8-Phenyltheophylline. (URL: [Link])

-

Williams, M., et al. (1987). Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue. Biochemical pharmacology, 36(22), 4024–4027. (URL: [Link])

-

Harmse, R., et al. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 26(24), 5952–5958. (URL: [Link])

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. (URL: [Link])

-

Ukena, D., et al. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 332(3), 223–230. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. (CHEMBL3868608... - ChEMBL [ebi.ac.uk]

- 5. Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 1,3-Diethyl-8-phenylxanthine (DPX): A Technical Guide for Researchers

An In-Depth Examination of a Selective Adenosine Receptor Antagonist

Abstract

1,3-Diethyl-8-phenylxanthine (DPX) is a synthetic xanthine derivative that has garnered significant interest within the scientific community for its activity as an adenosine receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological profile of DPX, with a focus on its mechanism of action, receptor binding affinity and selectivity, and its potential applications as a research tool. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Introduction: The Xanthine Scaffold and Adenosine Receptor Modulation

Xanthine and its derivatives, such as caffeine and theophylline, are a well-established class of compounds known for their diverse pharmacological effects, primarily mediated through the antagonism of adenosine receptors. Adenosine is an endogenous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic xanthine analogs with improved potency and selectivity for these receptor subtypes has been a key focus of medicinal chemistry. 1,3-Diethyl-8-phenylxanthine (DPX) emerged from these efforts as a valuable pharmacological tool for investigating the roles of adenosine signaling.

Chemical Properties

-

IUPAC Name: 1,3-diethyl-8-phenyl-7H-purine-2,6-dione

-

Synonyms: DPX

-

CAS Number: 75922-48-4

-

Molecular Formula: C₁₅H₁₆N₄O₂

-

Molecular Weight: 284.31 g/mol

-

Appearance: Off-white to pale yellow solid.[1]

-

Solubility: Sparingly soluble in water, soluble in ethanol.[1]

Pharmacological Profile

Mechanism of Action: Antagonism of Adenosine Receptors

The primary mechanism of action of 1,3-Diethyl-8-phenylxanthine is the competitive antagonism of adenosine receptors. By binding to these receptors without activating them, DPX prevents the endogenous ligand adenosine from binding and initiating downstream signaling cascades. The four subtypes of adenosine receptors are coupled to different G-proteins and have distinct physiological roles:

-

A1 Adenosine Receptor (A1AR): Coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. A1ARs are highly expressed in the brain, heart, and adipose tissue.

-

A2A Adenosine Receptor (A2AAR): Coupled to Gs proteins, its activation stimulates adenylyl cyclase, resulting in increased intracellular cAMP. A2AARs are abundant in the striatum, immune cells, and blood vessels.

-

A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, it has a lower affinity for adenosine compared to A2AARs and is thought to be activated under conditions of high adenosine concentration, such as inflammation or ischemia.

-

A3 Adenosine Receptor (A3AR): Primarily coupled to Gi/o proteins, its activation can lead to various cellular responses, including inhibition of adenylyl cyclase and activation of phospholipase C.

The specific effects of DPX are therefore dependent on its binding affinity and selectivity for these different receptor subtypes.

Receptor Binding Affinity and Selectivity

The selectivity of a pharmacological agent for its target receptor is a critical determinant of its utility and potential therapeutic window. Available data indicates that 1,3-Diethyl-8-phenylxanthine exhibits a preference for the A1 adenosine receptor subtype.

| Receptor Subtype | Species | Kᵢ (nM) | Reference |

| A1 | Rat | 44 | [2] |

| A2 | Human (platelets) | 200 | [3] |

Kᵢ (Inhibition Constant) is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.

The data suggests that DPX is approximately 4.5-fold more selective for the rat A1 receptor over the human A2 receptor. It is important to note that cross-species differences in receptor structure and pharmacology can exist. A study on a closely related compound, 1,3-dipropyl-8-phenylxanthine, demonstrated a 23-fold higher potency at A1 receptors compared to A2 receptors, further supporting the A1-selective profile of this structural class of xanthines.[4]

Further research is required to fully characterize the binding affinity of DPX at human A1, A2B, and A3 adenosine receptors to establish a complete selectivity profile in a human context.

Pharmacokinetics and In Vivo Effects

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for 1,3-Diethyl-8-phenylxanthine, is not extensively documented in publicly available literature. However, studies on structurally related 8-phenylxanthine derivatives can provide some insights.

For instance, a functionalized congener of the closely related 1,3-dipropyl-8-phenylxanthine was found to penetrate the central nervous system poorly in in vivo studies in rats.[2][5] This suggests that DPX may also have limited brain accessibility, which could be advantageous for peripheral applications where central nervous system side effects are undesirable. The low aqueous solubility of many 8-phenylxanthines can also present challenges for in vivo administration.[2]

In vivo studies have demonstrated that selective A1 adenosine receptor antagonists can have significant physiological effects. For example, a cardioselective A1 antagonist was shown to be more potent in antagonizing the heart rate-lowering effects of an adenosine analogue compared to its blood pressure-lowering effects, which are mediated by A2 receptors.[5]

Methodologies for Studying 1,3-Diethyl-8-phenylxanthine

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. A typical protocol to assess the binding of DPX to adenosine receptors would involve the following steps:

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the adenosine receptor subtype of interest in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation to each well.

-

Add a known concentration of a suitable radioligand for the target adenosine receptor (e.g., [³H]DPCPX for A1 receptors, [³H]ZM241385 for A2A receptors).

-

Add varying concentrations of the unlabeled competitor ligand (DPX).

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the competitor (DPX) to generate a competition curve.

-

Determine the IC₅₀ (the concentration of DPX that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Synthesis of 1,3-Diethyl-8-phenylxanthine

The synthesis of 8-substituted xanthine derivatives like DPX typically involves a multi-step process. A common approach is the Traube purine synthesis, which involves the construction of the purine ring system from a pyrimidine precursor.

General Synthetic Workflow:

A general synthetic workflow for 1,3-Diethyl-8-phenylxanthine.

A more modern and convergent approach involves the Suzuki cross-coupling reaction, where an 8-halogenated xanthine derivative is coupled with a phenylboronic acid.

Experimental Protocol: Suzuki Cross-Coupling for 8-Phenylxanthine Synthesis

-

Reaction Setup:

-

In a reaction vessel under an inert atmosphere (e.g., argon), suspend 8-bromo-1,3-diethylxanthine in a suitable solvent such as dimethylformamide (DMF).

-

Add phenylboronic acid.

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Add a base, for example, potassium carbonate (K₂CO₃).

-

-

Reaction Conditions:

-

Heat the reaction mixture to an elevated temperature (e.g., 100-120°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1,3-Diethyl-8-phenylxanthine.

-

Adenosine Receptor Signaling Pathways

The antagonism of adenosine receptors by DPX modulates key intracellular signaling pathways. The following diagram illustrates the primary signaling cascades associated with A1 and A2A adenosine receptors.

DPX antagonizes A1 and A2A adenosine receptor signaling pathways.

Conclusion and Future Directions

1,3-Diethyl-8-phenylxanthine is a valuable pharmacological tool for the study of adenosine receptor signaling, demonstrating selectivity for the A1 subtype. Its utility in in vitro assays is well-established for probing the function of A1 receptors. While in vivo data is limited, related compounds suggest potential for peripheral applications.

Future research should focus on obtaining a comprehensive human adenosine receptor selectivity profile for DPX, including its affinity for A2B and A3 receptors. Detailed pharmacokinetic studies are also warranted to better understand its absorption, distribution, metabolism, and excretion, which would be crucial for the design and interpretation of in vivo experiments. The development of more water-soluble analogs of DPX could also enhance its utility for in vivo research.

References

-

Fredholm, B. B., Jacobson, K. A., Jonzon, B., Kirk, K. L., Li, Y. O., & Daly, J. W. (1987). Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo. Journal of Cardiovascular Pharmacology, 9(4), 396–400. [Link]

-

Fredholm, B. B., Jacobson, K. A., Jonzon, B., Kirk, K. L., Li, Y. O., & Daly, J. W. (1987). Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Journal of Cardiovascular Pharmacology, 9(4), 396-400. [Link]

-

Wikipedia contributors. (2023, November 28). 8-Phenyltheophylline. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

Ragazzi, E., Froldi, G., Santi Soncin, E., Borea, P. A., & Fassina, G. (1989). Pharmacological effects and binding studies of new methylxanthine thioderivatives. Pharmacological Research, 21(6), 707–717. [Link]

-

Ukena, D., Schirren, C. G., Klotz, K. N., & Schwabe, U. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(3), 226–233. [Link]

-

Shainberg, A., Bar-On, D., & Zinder, O. (1991). CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. Journal of Cellular Physiology, 147(1), 137–142. [Link]

-

Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1 adenosine receptors by aryl substituents. Journal of Medicinal Chemistry, 29(8), 1520–1524. [Link]

-

Harmse, R., van der Walt, M. M., Petzer, J. P., & Terre'Blanche, G. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5942–5949. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved January 12, 2026, from [Link]

-

Harmse, R., van der Walt, M. M., Petzer, J. P., & Terre'Blanche, G. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5942–5949. [Link]

-

Müller, C. E., & Grote, T. (2002). Synthesis of 8-substituted xanthine derivatives by Suzuki cross-coupling reaction. Tetrahedron Letters, 43(10), 1817-1819. [Link]

-

Jacobson, K. A., & Ji, X. D. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]

-

Jacobson, K. A., & Ukena, D. (1989). Radioligand binding assays for adenosine receptors. Methods in neurosciences, 1, 23-41. [Link]

-

Williams, M., Jarvis, M. F., Sills, M. A., Ferkany, J. W., & Braunwalder, A. (1987). Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue. Biochemical pharmacology, 36(22), 4024–4027. [Link]

-

Popova, Y., & Gerasimova, E. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(21), 6663. [Link]

-

Longdom Publishing. (n.d.). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics: The dynamics of drug absorption, distribution, metabolism and elimination. Retrieved January 12, 2026, from [Link]

-

Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1994). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of medicinal chemistry, 37(21), 3614–3621. [Link]

-

Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2022). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (14th ed.). McGraw-Hill. [Link]

-

Sadiq, N. M., & Arayamparambil, C. (2024). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]

-

Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., Dinkel, V., Peng, J., Merchant, M., Plise, E. G., Wong, H., & Liu, X. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica; the fate of foreign compounds in biological systems, 41(4), 327–339. [Link]

-

Hweih. (n.d.). 1,3-Diethyl-8-phenylxanthine. Retrieved January 12, 2026, from [Link]

Sources

- 1. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Structure-Activity Relationship of 1,3-Diethyl-8-phenylxanthine: A Technical Guide for Adenosine Receptor Antagonist Development

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1,3-diethyl-8-phenylxanthine (DPX), a potent antagonist of adenosine receptors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings in the field, explains the causal reasoning behind molecular modifications, and provides standardized protocols for evaluation. Our focus is on elucidating the structural determinants for affinity and selectivity at adenosine receptor subtypes, thereby offering a strategic framework for the rational design of novel xanthine-based therapeutics.

Introduction: Xanthines as Privileged Scaffolds for Adenosine Receptor Antagonism

The xanthine core, a purine alkaloid structure, is a cornerstone in the development of adenosine receptor antagonists. Naturally occurring xanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) were among the first compounds identified as adenosine receptor blockers.[1] These molecules serve as foundational leads, from which medicinal chemistry efforts have generated antagonists with vastly improved potency and selectivity. Adenosine receptors, a family of G-protein coupled receptors (GPCRs) comprising four subtypes (A1, A2A, A2B, and A3), are implicated in a wide array of physiological and pathological processes, making them attractive therapeutic targets for conditions ranging from asthma to neurodegenerative diseases.[2][3]

The development of synthetic xanthine derivatives has been driven by the need to overcome the modest potency and lack of subtype selectivity of the natural compounds. Early modifications focused on the alkyl substituents at the N1 and N3 positions, where it was discovered that elongating the methyl groups to propyl or larger alkyl chains could significantly enhance affinity, particularly at the A1 adenosine receptor (A1AR). However, a pivotal breakthrough in achieving high potency was the introduction of a phenyl group at the 8-position of the xanthine scaffold.[1][4] This modification generally increases A1AR affinity by at least an order of magnitude.[1] The compound 1,3-diethyl-8-phenylxanthine (DPX) emerged from these efforts as a potent A1-selective antagonist and a valuable pharmacological tool.[1]

This guide will dissect the SAR of the DPX scaffold, examining how modifications to its three key regions—the N1/N3-alkyl chains, the 8-phenyl ring, and the xanthine core itself—modulate receptor affinity and selectivity.

The DPX Scaffold: A Starting Point for High-Affinity Antagonists

DPX (1,3-diethyl-8-phenylxanthine) represents a significant advancement from the naturally occurring xanthines. It demonstrates a Ki value of 44 nM at the rat A1AR, showcasing a notable increase in affinity and the beginnings of subtype selectivity.[1] The key structural features of DPX are the diethyl substituents at the N1 and N3 positions and the phenyl ring at the C8 position. The phenyl group, in particular, is crucial for the substantial gain in affinity over its non-phenylated counterparts.[4]

Despite its potency, DPX is not without limitations. Its high lipophilicity and low water solubility have hindered its widespread use in vivo.[5][6] This has spurred further research into developing functionalized congeners designed to improve pharmacokinetic properties while retaining or enhancing receptor affinity and selectivity.

Below is a diagram illustrating the core DPX structure and the key positions for modification that will be discussed.

Caption: General synthetic workflow for 8-phenylxanthine derivatives.

This versatile pathway allows for the introduction of various substituents on the 8-phenyl ring by simply changing the starting benzaldehyde. Further modifications, such as the functionalization of a para-substituent, can be carried out on the final xanthine product. [7][8]

Experimental Protocols for SAR Evaluation

Elucidating the SAR of novel DPX analogs requires robust and reproducible pharmacological assays. The two primary methods used are radioligand binding assays to determine receptor affinity and functional assays to assess antagonist potency.

Protocol: Radioligand Binding Assay for Adenosine Receptor Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound at a specific adenosine receptor subtype.

Objective: To measure the affinity of a test compound by its ability to displace a known radioligand from the receptor.

Materials:

-

Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A). [9][10]* Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype.

-

A1AR: [3H]DPCPX (antagonist) or [3H]CHA (agonist). [11][10] * A2AAR: [3H]ZM241385 (antagonist) or [3H]CGS 21680 (agonist). [10][12]* Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. [9][10]* Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled standard antagonist (e.g., theophylline or the specific unlabeled radioligand). [12]* Test Compound: DPX analog dissolved in DMSO, then serially diluted in assay buffer.

-

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester. [9][12]* Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen membrane aliquots on ice. Dilute to the desired protein concentration (e.g., 10-25 µg protein/well) in ice-cold assay buffer. [10][12]2. Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) OR 50 µL of NSB control solution.

-

50 µL of serially diluted test compound (typically 8-10 concentrations).

-

50 µL of radioligand at a final concentration near its Kd value (e.g., 1-3 nM).

-

100 µL of diluted membrane suspension to initiate the reaction.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach equilibrium. [12]4. Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand. [12]6. Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Assays: Determining Antagonist Potency

While binding assays measure affinity, functional assays are crucial for determining a compound's efficacy as an antagonist. For adenosine receptors, which signal through adenylyl cyclase, cAMP accumulation assays are a standard method. [13]

-

A1/A3 Receptor Antagonism: A1 and A3 receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces cAMP levels. To test an antagonist, cells are first stimulated with an agent like forskolin (which directly activates adenylyl cyclase) and an A1/A3 agonist (which will decrease the forskolin-stimulated cAMP level). The antagonist's potency is measured by its ability to reverse the agonist-induced inhibition and restore cAMP levels.

-

A2A/A2B Receptor Antagonism: A2A and A2B receptors are Gs-coupled, so their activation stimulates adenylyl cyclase and increases cAMP levels. An antagonist's potency is measured by its ability to block the agonist-induced increase in cAMP.

The output of these assays is typically an IC50 value, which can be converted to a functional antagonist constant (KB) using the Schild equation, providing a measure of the compound's potency in a cellular context.

Challenges and Future Directions

The development of DPX analogs continues to focus on addressing key challenges:

-

Improving Selectivity: While many potent A1 antagonists exist, achieving high selectivity over the other three subtypes (A2A, A2B, A3) remains a critical goal to minimize off-target effects. The subtle interplay between substituents at the N1, N3, N7, and C8 positions must be further explored to design highly selective ligands.

-

Enhancing Pharmacokinetic Properties: The low water solubility of many potent 8-phenylxanthines is a significant hurdle. [5][6]The development of functionalized congeners with improved solubility and metabolic stability is paramount for translating high in vitro affinity into in vivo efficacy.

-

Exploring Non-Xanthine Scaffolds: While the xanthine core is well-established, novel non-xanthine scaffolds are being identified through methods like virtual screening. [3][10]These may offer alternative routes to achieving high potency and selectivity with different physicochemical properties.

Conclusion

1,3-Diethyl-8-phenylxanthine (DPX) has served as an exceptionally valuable lead compound in the quest for potent and selective adenosine receptor antagonists. The structure-activity relationship for this class of molecules is well-defined, with the N1/N3-dialkyl substituents and the 8-phenyl group being the primary determinants of affinity and selectivity. Systematic modification of these positions, guided by the principles outlined in this guide and evaluated through robust binding and functional assays, has yielded antagonists with nanomolar and even picomolar affinities. Future success in this field will depend on the rational design of new analogs that not only possess high affinity and selectivity but also exhibit favorable pharmacokinetic profiles, paving the way for the next generation of therapeutic adenosine receptor modulators.

References

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 19(11), 3440-3450. [Link]

-

Ji, X. D., Melman, N., & Jacobson, K. A. (2001). Anilide derivatives of an 8-phenylxanthine carboxylic congener are highly potent and selective antagonists at human A2B adenosine receptors. Journal of Medicinal Chemistry, 44(5), 749-757. [Link]

-

Singh, P., Kumar, V., & Singh, M. (2013). Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. Frontiers in Pharmacology, 4, 108. [Link]

-

Bansal, R., Kumar, G., Gandhi, D., Yadav, R., Young, L. C., & Harvey, A. L. (2010). Synthesis of 8-(cyclopentyloxy)phenyl substituted xanthine derivatives as adenosine A2A ligands. Arzneimittelforschung, 60(3), 131-136. [Link]

-

Zvilichovsky, G., Garbi, H., & Nemes, E. (1982). Synthesis and properties of 7-hydroxy-8-phenylxanthine and its derivatives. Disproportionation to derivatives of 8-phenylxanthine and 6-amino-5-nitrosouracil. Journal of Heterocyclic Chemistry, 19(1), 205-209. [Link]

-

Apexmol. (n.d.). NPC 200 (1,3-Dipropyl-8-phenylxanthine). Apexmol. Retrieved from [Link]

-

Kaur, H., & Kumar, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5696-5712. [Link]

-

van Veldhoven, J. P. D., et al. (2018). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 157, 1087-1100. [Link]

-

Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Molecular Pharmacology, 24(2), 379-389. [Link]

-

Snyder, S. H., et al. (1981). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 78(5), 3260-3264. [Link]

-

Ukena, D., et al. (1986). FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS. FEBS Letters, 209(1), 122-128. [Link]

-

WikiGenes. (n.d.). DEPX - 1,3-diethyl-8-phenyl-7H-purine-2,6-dione. WikiGenes. Retrieved from [Link]

-

Jacobson, K. A., et al. (1993). Structure-Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry, 36(10), 1333-1342. [Link]

-

de Graaf, C., et al. (2011). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 54(21), 7565-7575. [Link]

-

Jacobson, K. A., et al. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry, 36(10), 1333-1342. [Link]

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine Receptors: Pharmacology, Structure-Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 49(12), 3435-3448. [Link]

-

Guo, D., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 490, 27-36. [Link]

-

Strappaghetti, G., et al. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 9(3), 575-583. [Link]

-

Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797-1805. [Link]

-

Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]

-

IJzerman, A. P., et al. (2011). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology, 164(2b), 484-495. [Link]

-

Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]

-

IndiaMART. (n.d.). 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. IndiaMART. Retrieved from [Link]

-

HUI-CHEM. (n.d.). 1,3-Diethyl-8-phenylxanthine. HUI-CHEM. Retrieved from [Link]

-

Szałaj, N., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 25(5), 2828. [Link]

-

Wikipedia. (n.d.). Adenosine A2A receptor antagonist. Wikipedia. Retrieved from [Link]

Sources

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy [internal-frontiersin.org]

- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diethyl-8-phenylxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,3-Diethyl-8-phenylxanthine

1,3-Diethyl-8-phenylxanthine is a member of the xanthine family, a class of organic compounds that includes naturally occurring substances like caffeine and theophylline. These molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities. 1,3-Diethyl-8-phenylxanthine, in particular, is recognized as a selective antagonist of the A1 adenosine receptor[1]. Adenosine receptors play crucial roles in various physiological processes, and their modulation is a key strategy in the development of therapeutics for a range of conditions. The study of specific xanthine derivatives like 1,3-Diethyl-8-phenylxanthine allows researchers to probe the structure-activity relationships of adenosine receptor antagonists, paving the way for the design of novel drugs with improved efficacy and selectivity.

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Diethyl-8-phenylxanthine, offering field-proven insights and detailed methodologies for its preparation and analysis.

Synthesis of 1,3-Diethyl-8-phenylxanthine: A Modern Approach to a Classic Reaction

The synthesis of 1,3-Diethyl-8-phenylxanthine is most effectively achieved through a well-established route in purine chemistry known as the Traube purine synthesis. This versatile method allows for the construction of the xanthine core from acyclic precursors. The overall synthetic strategy involves two key steps: the condensation of a 5,6-diaminopyrimidine derivative with an aldehyde to form a Schiff base, followed by an oxidative cyclization to yield the final xanthine product.

Synthetic Workflow Overview

Caption: Synthetic pathway for 1,3-Diethyl-8-phenylxanthine.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 5,6-Diamino-1,3-diethyluracil

The synthesis of the key intermediate, 5,6-diamino-1,3-diethyluracil, begins with the commercially available 1,3-diethyl-6-aminouracil.

-

Nitrosation: 1,3-Diethyl-6-aminouracil is dissolved in an acidic aqueous solution (e.g., acetic acid or dilute hydrochloric acid). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise at a low temperature (0-5 °C) with constant stirring. The reaction progress can be monitored by the formation of a colored precipitate, 1,3-diethyl-6-amino-5-nitrosouracil. The causality behind this step lies in the generation of nitrous acid in situ, which acts as an electrophile, attacking the electron-rich C5 position of the uracil ring.

-

Reduction: The isolated 5-nitroso derivative is then reduced to the corresponding 5,6-diamino compound. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄) in an aqueous ammonia solution. The disappearance of the color of the nitroso compound indicates the completion of the reaction.

Part 2: Synthesis of 1,3-Diethyl-8-phenylxanthine

-

Condensation: The crude or purified 5,6-diamino-1,3-diethyluracil is suspended in a suitable solvent, such as ethanol or a mixture of methanol and acetic acid[2]. An equimolar amount of benzaldehyde is then added. The mixture is heated to reflux for a period of 1-3 hours. This step involves the nucleophilic attack of the 5-amino group on the carbonyl carbon of benzaldehyde, followed by dehydration to form the corresponding Schiff base (an imine), 6-amino-5-benzylideneamino-1,3-diethyluracil[2].

-

Oxidative Cyclization: After the formation of the Schiff base, the reaction mixture is cooled, and the intermediate may be isolated or used directly in the next step. For the cyclization, an oxidizing agent is introduced. A particularly effective reagent for this transformation is thionyl chloride (SOCl₂)[2]. The Schiff base intermediate is refluxed with thionyl chloride, leading to the oxidative cyclization and formation of the imidazole ring of the xanthine core[2]. The reaction is typically complete within 1-2 hours.

-

Work-up and Purification: Upon completion of the reaction, the excess thionyl chloride is carefully quenched, often by the slow addition of water or an alcohol. The crude 1,3-Diethyl-8-phenylxanthine precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield the final product as a crystalline solid.

Characterization of 1,3-Diethyl-8-phenylxanthine

A comprehensive characterization of the synthesized 1,3-Diethyl-8-phenylxanthine is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are indispensable for this purpose.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₄O₂ | [3] |

| Molecular Weight | 284.33 g/mol | [3] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Solubility | Sparingly soluble in water and ethanol. | [1] |

| Storage | Store at -20°C in a freezer. | [1][4] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Based on the analysis of closely related structures, the following are the predicted ¹H and ¹³C NMR chemical shifts for 1,3-Diethyl-8-phenylxanthine.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 7.80-8.00 (m, 2H): Protons on the phenyl ring ortho to the xanthine core.

-

δ 7.40-7.60 (m, 3H): Protons on the phenyl ring meta and para to the xanthine core.

-

δ 4.20-4.40 (q, 2H, J ≈ 7.2 Hz): Methylene protons of the N3-ethyl group.

-